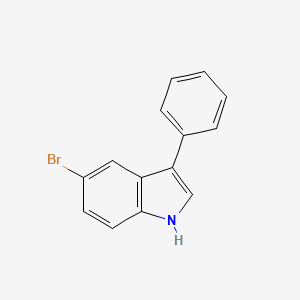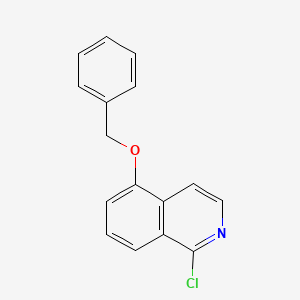
Isoquinoline, 1-chloro-5-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1-chloro-5-(phenylmethoxy)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline derivatives can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as initial compounds, followed by cyclization under acidic conditions . Another method involves the reaction of 2-ethynylbenzaldehyde with substituted o-phenylenediamines and aliphatic amines in ethanol .
Industrial Production Methods
Isoquinoline was first isolated from coal tar by fractional crystallization of the acid sulfate . A more rapid route involves selective extraction of coal tar, exploiting the fact that isoquinoline is more basic than quinoline . Isoquinoline can then be isolated from the mixture by fractional crystallization of the acid sulfate .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-chloro-5-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinoline.
Substitution: Isoquinoline derivatives can undergo substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bromination can be achieved using bromine in nitrobenzene, while nitration can be performed using nitric acid.
Major Products
Oxidation: N-oxides of isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Brominated and nitrated isoquinoline derivatives.
Scientific Research Applications
Isoquinoline, 1-chloro-5-(phenylmethoxy)- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of isoquinoline, 1-chloro-5-(phenylmethoxy)- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can interact with enzymes and receptors, leading to various biological effects . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, used in the synthesis of anti-malarial drugs.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.
Uniqueness
Isoquinoline, 1-chloro-5-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
CAS No. |
223671-28-1 |
|---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
1-chloro-5-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H12ClNO/c17-16-14-7-4-8-15(13(14)9-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI Key |
SLOFZIVPVZYMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)
![tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B11851774.png)
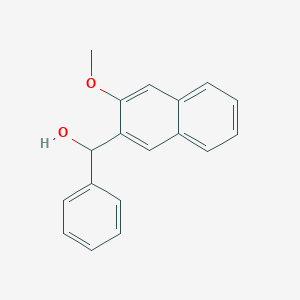

![Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate](/img/structure/B11851814.png)
![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)

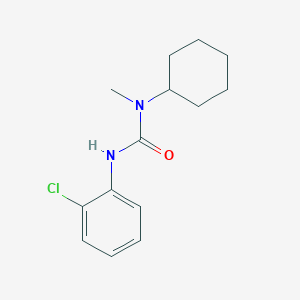
![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)

![3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
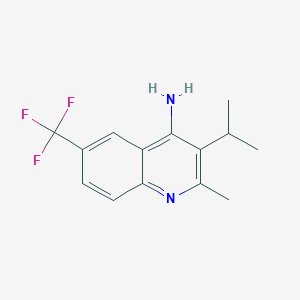
![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
